molecular formula C10H9NO3 B1344119 Methyl 4-hydroxy-1H-indole-2-carboxylate CAS No. 27748-08-9

Methyl 4-hydroxy-1H-indole-2-carboxylate

Cat. No. B1344119
CAS RN: 27748-08-9
M. Wt: 191.18 g/mol
InChI Key: YAODSTOIAVANEI-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-1H-indole-2-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . Methyl Indole-2-carboxylate has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties . The reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and K2CO3 in toluene provided 2-(2-nitrophenyl)acrylate in a good yield .


Molecular Structure Analysis

The molecular formula of “Methyl 4-hydroxy-1H-indole-2-carboxylate” is C10H9NO3 . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .


Chemical Reactions Analysis

Methyl Indole-2-carboxylate has been shown to inhibit ion exchange, melatonin synthesis, and aziridine production . The interaction between host and microorganism widely affects the immune and metabolic status .


Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • The outcomes of these applications also vary, but generally involve the successful treatment or management of the targeted condition .
  • Synthesis of Alkaloids

    • Indole derivatives are prevalent moieties present in selected alkaloids .
    • They play a main role in cell biology and are important types of molecules and natural products .
    • The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield (84% yield) .
    • The outcomes of these syntheses are novel indole derivatives with potential biological activity .
  • Preparation of Antihypertriglyceridemic Agents

    • Indole derivatives have been used as reactants for the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
    • The outcomes of these applications would be the successful synthesis of the target compounds .
  • Antiviral Activity

    • Indole derivatives have shown inhibitory activity against various viruses .
    • For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
    • The outcomes of these applications would be the successful inhibition of the targeted virus .
  • Preparation of Anticancer Immunomodulators

    • Indole derivatives have been used as reactants for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
    • The outcomes of these applications would be the successful synthesis of the target compounds .
  • Synthesis of Alkaloids

    • Indole derivatives have been used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
    • The outcomes of these applications would be the successful synthesis of the target compounds .
  • Cytotoxic Agents Against Multidrug-Resistant Cancer Cells

    • Indole derivatives have been used as reactants for the preparation of cytotoxic agents against multidrug-resistant cancer cells .
    • The outcomes of these applications would be the successful synthesis of the target compounds .
  • Inhibitors for β-Tryptase

    • Indole derivatives have been used as reactants for the preparation of inhibitors for β-tryptase .
    • The outcomes of these applications would be the successful synthesis of the target compounds .
  • Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine

    • Indole derivatives have been used as reactants for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
    • The outcomes of these applications would be the successful synthesis of the target compounds .
  • Stereoselective Preparation of Renieramycin G Analogs

    • Indole derivatives have been used as reactants for the stereoselective preparation of renieramycin G analogs .
    • The outcomes of these applications would be the successful synthesis of the target compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

methyl 4-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAODSTOIAVANEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624612
Record name Methyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1H-indole-2-carboxylate

CAS RN

27748-08-9
Record name Methyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxy-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Boron tribromide (73.1 ml, 1.0 M solution in DCM) was added dropwise to a solution of methyl 4-methoxyindole-2-carboxylate (5 g) in DCM (200 ml) cooled to −78° C. under argon. The reaction was allowed to warm to room temperature then partitioned between dichloromethane and saturated aqueous sodium hydrogen carbonate solution. Combined organic extracts were dried (MgSO4) and concentrated in vacuo and the residue purified by column chromatography using iso-hexane-50% ethyl acetate as eluent to give the end product as a yellow solid (2.98 g, 64%); NMR d (CD3SOCD3) 3.82 (s, 3H), 6.36 (d, 1H), 6.85 (d, 1H), 7.02 (t, 1H), 7.17 (d, 1H), 9.66 (s, 1H), 11.72 (bs, 1H); M/z (+) 192 (MH+).
Quantity
73.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

To an ice cold solution of 4-Methyloxy-1H-indole-2-carboxylic acid methyl ester (1 g, 4.87 mmol) in DCM (10 ml) is added BBr3 (1M in DCM, 4.9 ml, 4.9 mmol). It is stirred for 1 hour and another equivalent (4.9 ml) of BBr3 is added. After another hour, the mixture is poured on ice and the pH is adjusted to 7 with sodium bicarbonate. Extraction with DCM gave a yellow powder.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Thanigaimalai, S Konno, T Yamamoto… - European journal of …, 2013 - Elsevier
We report the design and synthesis of a series of dipeptide-type inhibitors with novel P3 scaffolds that display potent inhibitory activity against SARS-CoV 3CL pro . A docking study …
Number of citations: 95 www.sciencedirect.com
S Venkatraman, F Velazquez, S Gavalas, W Wu… - Bioorganic & medicinal …, 2013 - Elsevier
… A solution of methyl-4-hydroxy-1H-indole-2-carboxylate, 34 (2.9 g, 15 mmol) and Cs 2 CO 3 (5.4 g, 16 mmol) in DMF (45 mL), was treated with allyl bromide (1.6 mL, 18 mmol) and …
Number of citations: 11 www.sciencedirect.com
Y Hirose, N Shindo, M Mori, S Onitsuka… - Journal of Medicinal …, 2022 - ACS Publications
… To a stirred solution of methyl 4-hydroxy-1H-indole-2-carboxylate (285.4 mg, 1.49 mmol) in DMF (5 mL) were added K 2 CO 3 (206.5 mg, 1.58 mmol) and propargyl bromide (123.6 μL, …
Number of citations: 18 pubs.acs.org

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